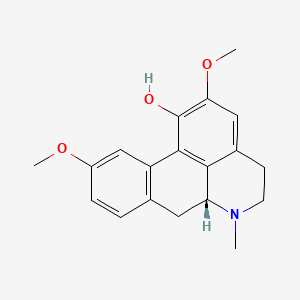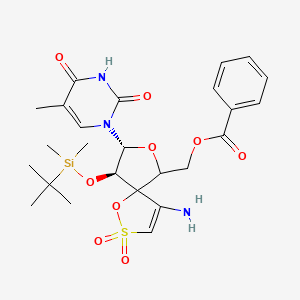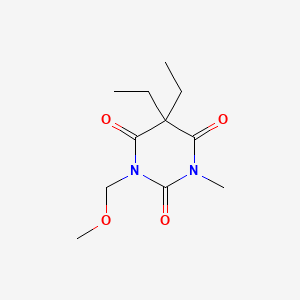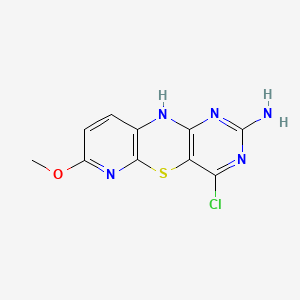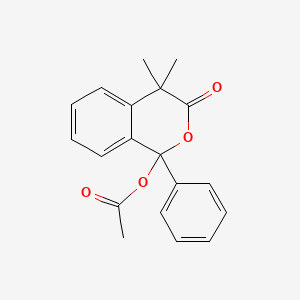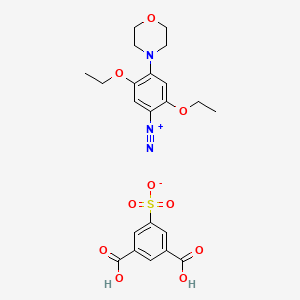
1,2-Dithiolo(3,4-b)pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dithiolo(3,4-b)pyridin-3-one is a heterocyclic compound that features a unique structure combining a dithiolane ring fused with a pyridine ringThe molecular formula of this compound is C6H3NOS2, and it has a molecular weight of 169.224 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The conventional method for preparing functionalized 1,2-Dithiolo(3,4-b)pyridines involves the Michael reaction of dithiomalondianilide with unsaturated nitriles, followed by oxidative cyclization by atmospheric oxygen . Another method includes the Knoevenagel condensation products of Meldrum’s acid and aromatic aldehydes reacting with dithiomalondianilide in the presence of triethylamine or N-methylmorpholine to form stable Michael adducts, which upon prolonged heating or alkylation in the presence of potassium hydroxide, form 1,2-Dithiolo(3,4-b)pyridines .
Industrial Production Methods
Industrial production methods for 1,2-Dithiolo(3,4-b)pyridin-3-one are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
1,2-Dithiolo(3,4-b)pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dithiolane ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen is commonly used for oxidative cyclization.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological and chemical properties.
科学的研究の応用
1,2-Dithiolo(3,4-b)pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Dithiolo(3,4-b)pyridin-3-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring can participate in redox reactions, potentially affecting cellular processes. Its unique structure allows it to interact with biological molecules, leading to various biological effects .
類似化合物との比較
1,2-Dithiolo(3,4-b)pyridin-3-one can be compared with other similar compounds, such as:
- 1,2-Dithiolo(3,4-c)quinoline
- 1,2-Dithiolo(4,3-b)pyridine
These compounds share the dithiolane ring fused with different heterocyclic systems. The uniqueness of this compound lies in its specific fusion with the pyridine ring, which imparts distinct chemical and biological properties .
特性
CAS番号 |
65282-42-0 |
|---|---|
分子式 |
C6H3NOS2 |
分子量 |
169.2 g/mol |
IUPAC名 |
dithiolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H3NOS2/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H |
InChIキー |
ZFEQZSUEICITLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)SSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


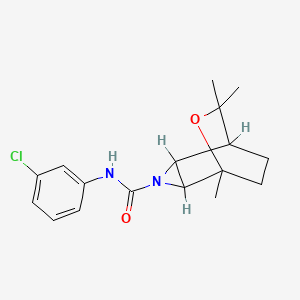
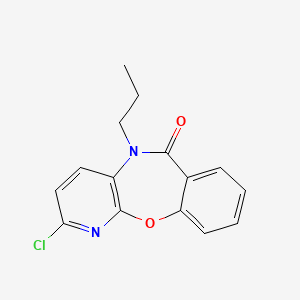

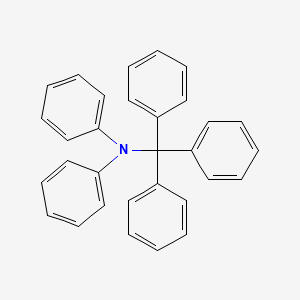
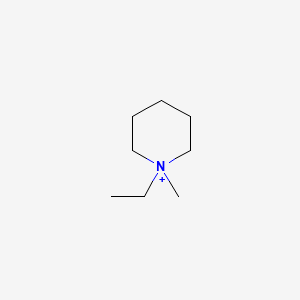
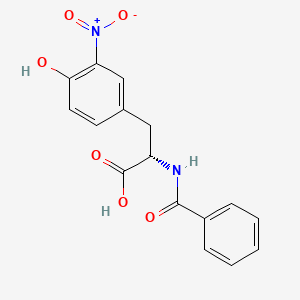
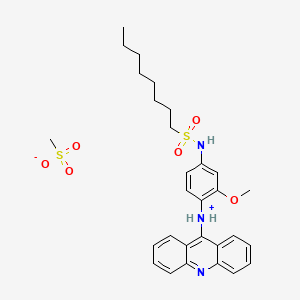
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
